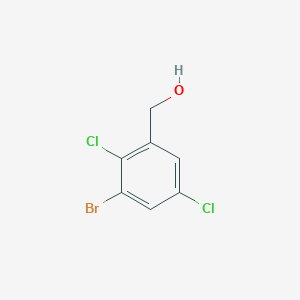

3-Bromo-2,5-dichlorobenzyl alcohol

Vue d'ensemble

Description

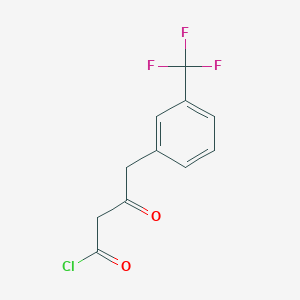

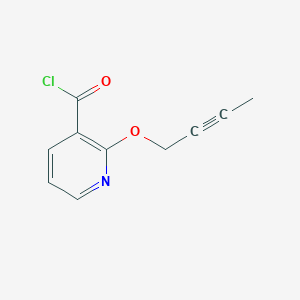

3-Bromo-2,5-dichlorobenzyl alcohol is a chemical compound with the CAS Number: 1805119-74-7 . It has a molecular weight of 255.93 .

Molecular Structure Analysis

The InChI code for 3-Bromo-2,5-dichlorobenzyl alcohol is 1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates that the compound has a bromine atom, two chlorine atoms, and a hydroxyl group attached to a benzene ring.Chemical Reactions Analysis

Alcohols like 3-Bromo-2,5-dichlorobenzyl alcohol can undergo several reactions. They can be converted into alkyl halides, tosylates, and esters . They can also undergo dehydration to yield alkenes .Applications De Recherche Scientifique

1. Enzymatic Reaction Studies

3-Bromo-2,5-dichlorobenzyl alcohol has been utilized in enzymatic reaction studies. For instance, it was involved in the preparation of 1-(2',6'-dichlorobenzyl)-3-halogenopyridinium model compounds, which were shown to be active as hydrogen acceptors with alcohol as a substrate. These compounds were found to be competitive inhibitors with respect to nicotinamide-adenine dinucleotide in reactions involving alcohol dehydrogenase, lactate dehydrogenase, and malate dehydrogenase from yeast (Abdallah et al., 1976).

2. Synthesis and Biological Evaluation

In the field of organic synthesis and biological evaluation, 3-Bromo-2,5-dichlorobenzyl alcohol has been used as a precursor or intermediate. For example, it was involved in the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which was subsequently evaluated against a series of tumor-cell lines and a variety of viruses, although no marked biological activity was found (Hemel et al., 1994).

3. Gas Chromatographic Characterization

Research has also been conducted on the use of 3-Bromo-2,5-dichlorobenzyl alcohol derivatives in gas chromatography. A study described the synthesis of 3-bromo-4-(4-methylbenzyloxy)azobenzene and its use as a stationary phase in packed columns for gas chromatography. This study contributed to understanding the intermolecular forces between solute and solvent in chromatographic processes (Baniceru et al., 1995).

4. Catalysis and Organic Reactions

In the realm of catalysis and organic reactions, derivatives of 3-Bromo-2,5-dichlorobenzyl alcohol have been employed to study reaction mechanisms and develop new synthetic methods. For example, hindered aryl bromides like 2-bromo-1,3-dichlorobenzene were used to modify the regioselectivity of the arylation of 3-substituted thiophene derivatives, influencing the synthesis of compounds with two different aryl units (Jin et al., 2014).

Mécanisme D'action

- The compound’s role is to inhibit the growth and activity of bacteria and viruses associated with these infections .

Target of Action

Mode of Action

Safety and Hazards

3-Bromo-2,5-dichlorobenzyl alcohol is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(3-bromo-2,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFQKWVHMUFHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dichlorobenzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

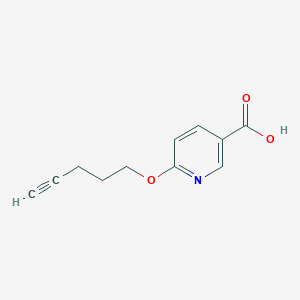

![[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410963.png)